molecular formula C15H18N4O B2792271 (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034605-21-3

(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2792271
CAS RN: 2034605-21-3
M. Wt: 270.336
InChI Key: XWDWRZYLGBUCRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the steps involved in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding its reactivity, stability, and the products formed during the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .

Advantages and Limitations for Lab Experiments

The advantages of using (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone in lab experiments include its high purity and yield, as well as its potential as a therapeutic agent. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the study of (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone. One direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone has been achieved using different methods. One of the methods involves the reaction between 1-methyl-3-pyrazolecarboxaldehyde and 1-(3-pyridyl)piperidine in the presence of a base. Another method involves the reaction between 3-pyridinecarboxaldehyde and 1-(4-aminopiperidin-1-yl)pyrazole in the presence of a coupling reagent. These methods have been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone has potential applications in various fields of scientific research. It has been studied for its anticancer activity, where it inhibits the growth of cancer cells by inducing apoptosis. It has also been investigated for its antifungal activity, where it inhibits the growth of fungal cells by disrupting their cell membrane. Additionally, this compound has been studied for its antibacterial activity, where it inhibits the growth of bacterial cells by interfering with their DNA replication.

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-18-8-6-14(17-18)12-4-9-19(10-5-12)15(20)13-3-2-7-16-11-13/h2-3,6-8,11-12H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDWRZYLGBUCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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